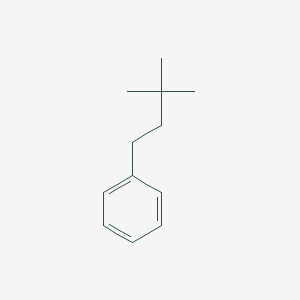

3,3-dimethylbutylbenzene

説明

3,3-Dimethylbutylbenzene is an alkyl-substituted aromatic hydrocarbon with the molecular formula C₁₂H₁₈, consisting of a benzene ring attached to a branched 3,3-dimethylbutyl chain. It is identified as a minor lipid-soluble component in hawthorn (Crataegus pinnatifida) kernels, constituting part of the plant's secondary metabolites . Structurally, the compound features a tert-butyl group (C(CH₃)₂CH₂-) bonded to the benzene ring, contributing to its hydrophobic properties.

However, its structural analogs, such as other branched alkanes and alkylbenzenes, are well-characterized in terms of their physicochemical behavior and applications in materials science and organic synthesis.

特性

CAS番号 |

17314-92-0 |

|---|---|

分子式 |

C12H18 |

分子量 |

162.27 g/mol |

IUPAC名 |

3,3-dimethylbutylbenzene |

InChI |

InChI=1S/C12H18/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |

InChIキー |

NKDJZTYRVIGJCG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CCC1=CC=CC=C1 |

正規SMILES |

CC(C)(C)CCC1=CC=CC=C1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 3,3-dimethylbutylbenzene can be synthesized through several methods, including:

Friedel-Crafts Alkylation: This method involves the alkylation of benzene with 3,3-dimethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Clemmensen Reduction: This method involves the reduction of a ketone intermediate to the corresponding alkane using zinc amalgam and hydrochloric acid.

Gatterman-Koch Reaction: This method involves the formylation of benzene followed by reduction to yield the desired product.

Industrial Production Methods: Industrial production of 3,3-dimethylbutylbenzene typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness .

化学反応の分析

Types of Reactions: 3,3-dimethylbutylbenzene undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert 3,3-dimethylbutylbenzene to its corresponding alkane or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed:

Oxidation: Alcohols, ketones, carboxylic acids.

Reduction: Alkanes.

Substitution: Halogenated or nitrated benzene derivatives.

科学的研究の応用

3,3-dimethylbutylbenzene has several applications in scientific research, including:

作用機序

The mechanism of action of 3,3-dimethylbutylbenzene involves its interaction with molecular targets and pathways within a system. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in changes in cellular processes and biochemical pathways .

類似化合物との比較

3-Methylhexane and Heptane

- Occurrence : Major components in hawthorn kernel lipids (44.9% and 34.7%, respectively) .

- Properties : Lower molecular weights (C₇H₁₆ and C₇H₁₄) compared to 3,3-dimethylbutylbenzene, resulting in lower boiling points and higher volatility.

- Applications : Used as solvents or reference standards in chromatography.

3-Ethyl-2,3-Dimethylpentane

- Structure : Branched alkane with a quaternary carbon center.

- Occurrence: Minor component in hawthorn kernels .

- Comparison : Similar hydrophobicity to 3,3-dimethylbutylbenzene but lacks aromaticity, leading to reduced stability under oxidative conditions.

Benzene Derivatives with Branched Substituents

- Example : Benzene, (1,3-dimethyl-3-butenyl) (CAS 56851-51-5) .

- Structure : Benzene ring with a branched alkenyl substituent (C(CH₃)₂CH₂CH₂-).

- Key Difference : Presence of a double bond in the substituent enhances reactivity in polymerization or addition reactions, unlike the saturated 3,3-dimethylbutyl group.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Aromaticity | Key Functional Groups | Boiling Point (Estimated) |

|---|---|---|---|---|---|

| 3,3-Dimethylbutylbenzene | C₁₂H₁₈ | 162.28 | Yes | Benzene, branched alkyl | ~250–280°C (inferred) |

| 3-Methylhexane | C₇H₁₆ | 100.20 | No | Branched alkane | ~90–95°C |

| Heptane | C₇H₁₆ | 100.20 | No | Linear alkane | ~98°C |

| 3-Ethyl-2,3-dimethylpentane | C₉H₁₈ | 128.24 | No | Branched alkane | ~150–160°C |

Notes:

- Aromaticity in 3,3-dimethylbutylbenzene increases thermal stability compared to alkanes.

- Branched structures reduce melting points and enhance solubility in nonpolar solvents.

Toxicity and Regulatory Status

- 3,3-Dimethylbutylbenzene: No toxicity data available; assumed low risk due to natural occurrence.

- 3,3′-Diaminobenzidine: Classified as carcinogenic and mutagenic (EU CLP Regulation) .

- Chloro(3,3-dimethylbutyl)dimethylsilane : Requires handling precautions (e.g., ventilation) due to irritant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。